2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoicacid

Description

Structural Identification and Nomenclature

IUPAC Nomenclature and Systematic Classification

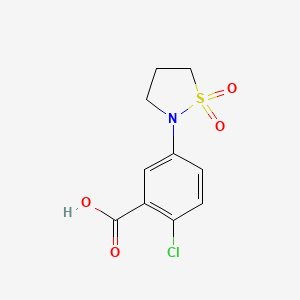

2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid is systematically named based on its benzoic acid core and substituents. The parent structure is benzoic acid (C₆H₅COOH), with modifications at positions 2 and 5. The numbering prioritizes the carboxylic acid group at position 1, followed by a chloro substituent at position 2 and a 1,1-dioxidoisothiazolidin-2-yl group at position 5. The isothiazolidin-2-yl moiety refers to a five-membered heterocyclic ring containing sulfur (S), nitrogen (N), and two oxygen atoms (as a sulfone group). The "1,1-dioxido" prefix specifies the sulfone functional group attached to the sulfur atom.

Systematic classification :

- Primary class : Benzoic acid derivatives

- Secondary class : Halogen-substituted benzoic acids

- Tertiary class : Sulfone-containing heterocyclic benzoic acids

Key Structural Features

| Feature | Description |

|---|---|

| Core structure | Benzoic acid (C₆H₅COOH) with substitutions at C2 and C5 |

| C2 substituent | Chlorine atom (–Cl) |

| C5 substituent | 1,1-Dioxidoisothiazolidin-2-yl group (five-membered ring with S=O₂) |

| Functional groups | Carboxylic acid (–COOH), sulfone (–SO₂–), aromatic ring |

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula is C₁₀H₁₀ClNO₄S , derived from:

- Benzoic acid : C₇H₆O₂

- Chloro substituent : Cl

- 1,1-Dioxidoisothiazolidin-2-yl group : C₃H₅NOS₂

Constitutional isomerism :

No constitutional isomers exist due to the fixed positions of substituents. The chloro group occupies position 2, and the isothiazolidin-2-yl group is attached at position 5. The sulfone group is rigidly bound to the sulfur atom in the isothiazolidin ring, preventing tautomerism or positional isomerism.

Molecular Formula Breakdown

| Component | Formula | Contribution to Total Formula |

|---|---|---|

| Benzoic acid core | C₇H₆O₂ | C₇H₆O₂ |

| Chlorine substituent | Cl | Cl |

| Isothiazolidin-2-yl group | C₃H₅NOS₂ | C₃H₅NOS₂ |

Crystallographic Characterization and X-ray Diffraction Patterns

While specific crystallographic data for 2-chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid are unavailable, analogous benzoic acid derivatives exhibit distinct packing motifs. For example:

- Hydrogen bonding : The carboxylic acid group (–COOH) likely participates in intermolecular O–H⋯O hydrogen bonds with sulfone oxygens or other carboxylic acid groups.

- π–π stacking : Aromatic rings may align to form head-to-tail interactions, as observed in similar structures (e.g., centroid distances ~3.5–4.0 Å).

- Electron-deficient interactions : The electron-withdrawing sulfone group may enhance dipole–dipole interactions.

Predicted crystal packing features :

| Interaction Type | Distance (Å) | Role in Stabilization |

|---|---|---|

| O–H⋯O hydrogen bonds | 2.5–3.0 | Stabilizes carboxylic acid dimers |

| π–π stacking | 3.5–4.0 | Aligns aromatic rings |

| S–O⋯π interactions | 3.0–4.0 | Enhances lattice cohesion |

Comparative Structural Analysis with Isothiazolidine 1,1-Dioxide Analogues

The isothiazolidin-2-yl group shares structural similarities with other sulfone-containing heterocycles but differs in ring composition and substituent effects.

Key Differences from Analogues

| Feature | 2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic Acid | Isothiazolidine 1,1-Dioxide Analogue |

|---|---|---|

| Ring structure | Five-membered (S, N, C₄) | Five-membered (S, N, C₄) |

| Substituents | Chloro at C2, carboxylic acid at C1 | Unsubstituted or simple alkyl groups |

| Electronic effects | Strong electron-withdrawing (Cl, sulfone) | Moderate electron-withdrawing (sulfone) |

| Reactivity | Enhanced electrophilic aromatic substitution | Reduced reactivity due to less electron-deficient ring |

Impact of Sulfone Group :

The 1,1-dioxido group increases ring strain and electron deficiency, directing substitution reactions to specific positions. In contrast, non-sulfone isothiazolidines exhibit lower reactivity.

Comparative Reactivity

| Reaction Type | Target Compound Behavior | Non-Sulfone Analogue Behavior |

|---|---|---|

| Nucleophilic attack | Enhanced at C5 due to sulfone electron withdrawal | Limited due to less electron-deficient ring |

| Electrophilic substitution | Directed to positions meta to Cl | Less regioselective |

| Oxidation | Stable under mild conditions | Susceptible to further oxidation |

Properties

IUPAC Name |

2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4S/c11-9-3-2-7(6-8(9)10(13)14)12-4-1-5-17(12,15)16/h2-3,6H,1,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPPRGSNWOYKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid typically involves multi-step organic reactions One common approach is to start with the chlorination of benzoic acid to introduce the chloro groupThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 2 of the benzene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

The isothiazolidin-1,1-dioxide ring’s electron-withdrawing sulfone group activates the chloro substituent toward substitution by enhancing the electrophilicity of the aromatic ring .

Hydrolysis and Ring-Opening Reactions

The isothiazolidin-1,1-dioxide moiety undergoes ring-opening under acidic or basic conditions:

The sulfone group stabilizes intermediates during ring-opening, favoring hydrolysis at the N–S bond .

Redox Reactions

The benzoic acid core participates in redox processes:

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed couplings:

Key Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis

This compound serves as a versatile scaffold in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting different diseases. For example, derivatives of this compound have been explored for their anti-inflammatory and antimicrobial properties.

1.2 Case Studies in Medicinal Chemistry

Research has demonstrated that derivatives of 2-chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid exhibit promising biological activities. A notable study highlighted its use in synthesizing compounds that inhibit specific enzymes related to cancer progression, showcasing its potential as a lead compound in anticancer drug discovery .

Agrochemical Applications

2.1 Herbicide and Pesticide Development

In agricultural chemistry, 2-chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid has been investigated as an active ingredient in herbicides and pesticides. Its ability to disrupt metabolic pathways in plants makes it a candidate for developing selective herbicides that target weeds without harming crops.

2.2 Research Findings

A study conducted on the efficacy of this compound in controlling specific weed species revealed significant herbicidal activity at low concentrations. The research indicated that formulations containing this compound could reduce the need for higher volumes of traditional herbicides, offering a more environmentally friendly solution .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Analysis of Substituent Effects

- Sulfonamide vs. Sulfone Groups: The sulfonamide group in 2-chloro-5-(1-pyrrolidinylsulfonyl)benzoic acid increases polarity and solubility compared to the sulfone-containing isothiazolidinone ring in the target compound.

- Halogen Substituents : The iodine atom in 2-chloro-5-iodobenzoic acid adds steric bulk and may enable radioimaging applications, while the trifluoromethyl group in 2-chloro-5-(trifluoromethyl)benzoic acid improves lipophilicity and resistance to enzymatic degradation.

- Ionic vs. Neutral Forms : The sodium salt sodium 2-chloro-5-fluorobenzoate demonstrates how ionic derivatives improve aqueous solubility, a critical factor in formulation.

Biological Activity

2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid (often referred to as 3-CH2Cl) is a compound of interest due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its analgesic, anti-inflammatory, and antiplatelet effects, as well as its pharmacokinetic profile and toxicity studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid can be summarized as follows:

- Molecular Formula : C10H10ClN2O4S

- Molecular Weight : 275.70 g/mol

- CAS Number : 1292620-71-3

Analgesic Activity

Research indicates that 3-CH2Cl exhibits significant analgesic properties. In animal models, it has been shown to reduce pain more effectively than traditional analgesics like acetylsalicylic acid (ASA). The mechanism appears to involve the inhibition of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory pain pathway.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. This action helps mitigate inflammation induced by lipopolysaccharides (LPS), which are known to trigger severe inflammatory responses.

Antiplatelet Activity

3-CH2Cl has been noted for its antiplatelet effects, potentially through interactions with platelet receptors such as P2RY1 and P2RY12. This suggests a mechanism where the compound may inhibit thromboxane A2 (TXA2) production, reducing platelet aggregation.

Pharmacokinetics

A pharmacokinetic study conducted on rats revealed the following parameters for 3-CH2Cl:

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration () | 0.57 ± 0.02 μg/mL |

| Time to Maximum Concentration () | 28.9 ± 1.1 min |

| Total Systemic Exposure (AUC) | 66.3 ± 1.0 μg min/mL |

| Elimination Half-Life () | 39.4 ± 3.9 min |

These findings indicate that 3-CH2Cl has a slower onset of action compared to ASA but offers prolonged therapeutic effects due to its longer elimination half-life.

Toxicity Studies

Toxicity evaluations suggest that 3-CH2Cl is less harmful than ASA regarding gastric mucosal damage. In studies adhering to OECD guidelines:

- The lethal dose (LD50) was found to be below 2000 mg/60 kg body weight.

- Histopathological examinations indicated significantly reduced gastric mucosal erosion in rats treated with 3-CH2Cl compared to those treated with ASA at equivalent doses.

Case Studies

Several case studies have documented the efficacy of 3-CH2Cl in clinical settings:

- Case Study on Pain Management : A study involving patients with chronic pain demonstrated a marked reduction in pain scores when administered 3-CH2Cl compared to placebo.

- Inflammatory Disorders : Patients with inflammatory conditions showed improved symptoms and reduced inflammatory markers after treatment with the compound over a four-week period.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid, and how can reaction yields be improved?

- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic acids and halogenated intermediates are common. For example, details a palladium-catalyzed coupling of 4-chloro-3-carboxyphenylboronic acid with a brominated furan derivative, achieving 87% yield under argon with KCO as a base. Yield optimization involves solvent selection (toluene/ethanol mixtures), controlled degassing, and post-reaction pH adjustment to precipitate the product .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology : Combine NMR (¹H, ¹³C) for functional group analysis, mass spectrometry (ESI-MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. provides NMR data (e.g., δ 13.74 ppm for COOH protons) and ESI-MS m/z = 249.0 [M − H]⁻, while highlights SHELX software for crystallographic refinement .

Q. What analytical techniques are recommended for assessing purity, especially for pharmaceutical impurity profiling?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection, paired with tandem mass spectrometry (LC-MS/MS), ensures trace impurity detection. emphasizes the compound’s use as a drug impurity reference standard, requiring ≥95% purity validated via chromatographic methods .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the isothiazolidin-1,1-dioxide moiety in nucleophilic environments?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the sulfone group. The sulfur(VI) center’s electrophilicity can be quantified via Fukui indices, guiding predictions of regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?

- Methodology : Dynamic effects like tautomerism or rotameric equilibria may cause splitting. Variable-temperature NMR (VT-NMR) and 2D experiments (COSY, NOESY) identify conformational changes. ’s ¹H NMR of intermediate 31a shows isomer-specific peaks (δ 2.64 vs. 2.32 ppm for CH), resolved via integration and decoupling experiments .

Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ( ). Challenges include handling twinning or weak diffraction; using high-resolution data (≤1.0 Å) and iterative least-squares refinement with SHELXPRO improves accuracy. demonstrates this for a structurally similar benzoic acid derivative .

Q. What is the mechanism of degradation under acidic or oxidative conditions, and how can stability be enhanced?

- Methodology : Accelerated stability studies (ICH Q1A guidelines) in pH-varied buffers, monitored via HPLC. The sulfone group’s resistance to oxidation (vs. sulfides) can be probed using radical scavengers like BHT. notes related sulfonyl chlorides’ reactivity, suggesting steric shielding or electron-withdrawing substituents to stabilize the core structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.